

An In-depth Technical Guide to Ac4ManNAz in Metabolic Glycoengineering

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Compound of Interest

Compound Name: Ac4ManNDAz

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering. We will delve into its core principles, applications, quantitative data, and detailed experimental protocols to facilitate its effective use in research and drug development.

Introduction to Ac4ManNAz and Metabolic Glycoengineering

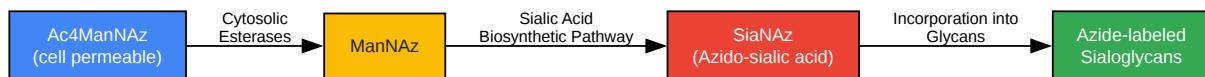
Metabolic glycoengineering is a powerful technique for studying and manipulating glycans in living systems.^[1] It involves introducing chemically tagged monosaccharide precursors into cellular metabolic pathways.^[1] Ac4ManNAz is a synthetic, cell-permeable sugar that serves as a precursor for the biosynthesis of azido-functionalized sialic acids.^[2] Its acetyl groups enhance cell permeability, and once inside the cell, these groups are removed by cytosolic esterases, revealing N-azidoacetylmannosamine (ManNAz).^[2] ManNAz is then converted into the corresponding azido-functionalized sialic acid (SiaNAz) and incorporated into glycoproteins and glycolipids.^[2] The azide group acts as a bioorthogonal handle, allowing for covalent ligation to reporter molecules via click chemistry for visualization, tracking, and proteomic analysis.

Chemical and Physical Properties of Ac4ManNAz

Property	Value
Chemical Formula	C16H22N4O10
Molecular Weight	430.37 g/mol
Appearance	White to off-white or grey amorphous solid/oil
Solubility	DMSO, DMF, MeOH, Chloroform, DCM, THF
Storage	-20°C

Core Principle: The Sialic Acid Biosynthetic Pathway

The central mechanism of Ac4ManNAz relies on its ability to be processed by the sialic acid biosynthetic pathway. It acts as a mimic of the natural precursor, N-acetyl-D-mannosamine (ManNAc).



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Metabolic pathway of Ac4ManNAz incorporation.

Quantitative Data

The efficiency of Ac4ManNAz labeling and its potential effects on cellular functions are critical considerations.

Table 1: Comparative Labeling Efficiencies of Ac4ManNAz and Ac4ManNAI

Cell Line	Ac4ManNAz (% of total sialic acids)	Ac4ManNAI (% of total sialic acids)
Jurkat	25%	40%
HL-60	30%	55%
CHO	45%	70%
HEK293	35%	60%

Table 2: Effect of Ac4ManNAz Concentration on Cellular Functions

Ac4ManNAz Concentration	Labeling Efficiency	Effect on Cellular Functions (e.g., proliferation, migration)
10 μ M	Sufficient for cell tracking and proteomic analysis.	Minimal to no negative effects observed.
20 μ M	Higher than 10 μ M.	Can lead to a reduction in cellular functions.
50 μ M	High.	Significant reduction in cellular functions, including energy generation and infiltration ability.
>50 μ M	High.	Can induce apoptosis and cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for successful metabolic glycoengineering experiments.

Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the introduction of azide groups into cell surface sialoglycans.

Materials:

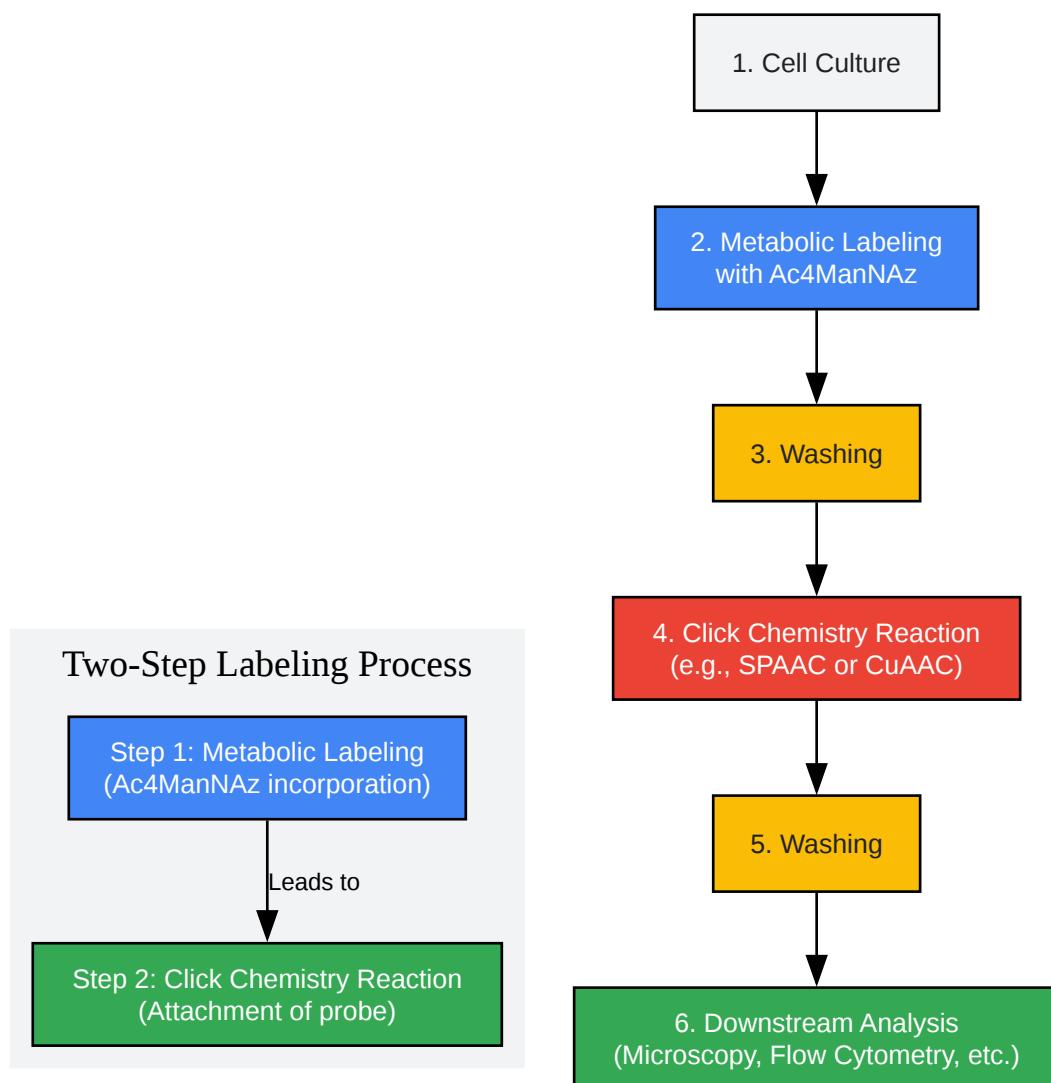
- Mammalian cells of interest (e.g., A549, MCF-7, HCT116)
- Complete cell culture medium
- Ac4ManNAz
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
- Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
- Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 μ M). It is crucial to optimize the concentration for each cell type to minimize off-target effects.
- Incubation: Remove the existing medium and replace it with the Ac4ManNAz-containing medium. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
- Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

Visualization of Azide-Labeled Glycans via Click Chemistry

Once the azide group is incorporated, it can be detected using a variety of "click chemistry" reactions. The two main types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

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References

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